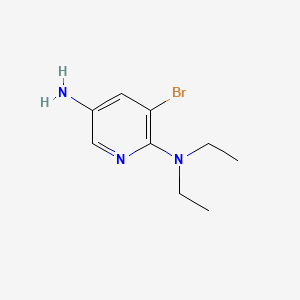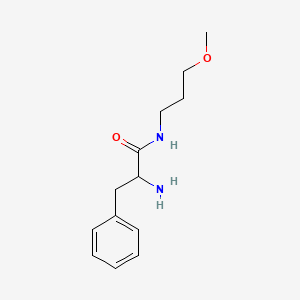
1-(4-Amino-2-bromophenyl)piperidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(4-Amino-2-bromophenyl)piperidin-4-ol” is a chemical compound with the CAS number 1251049-23-6 . It is a synthetic fragment that plays a significant role in the pharmaceutical industry .
Synthesis Analysis
The synthesis of “1-(4-Amino-2-bromophenyl)piperidin-4-ol” involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of “1-(4-Amino-2-bromophenyl)piperidin-4-ol” is represented by the linear formula C11H15BrN2O . The InChI code for the compound is 1S/C11H15BrN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(4-Amino-2-bromophenyl)piperidin-4-ol” include a molecular weight of 271.16 .Applications De Recherche Scientifique
Synthesis and Chemical Properties
1-(4-Amino-2-bromophenyl)piperidin-4-ol serves as an intermediate in the synthesis of various complex organic compounds. For example, it has been used in the preparation of 2′-amino-4′-fluoro-4-[4-hydroxy-4-(3-trifluoromethylphenyl)piperidino-2-14C] - butyrophenone, a neuroleptic agent for metabolic studies. The synthesis involves a series of reactions including Mannich reaction, Grignard reaction, and hydrogenolysis, showcasing the compound's role in the construction of pharmacologically active molecules (Nakatsuka, Kawahara, & Yoshitake, 1981).
Application in Biological Studies
The chemical structure of 1-(4-Amino-2-bromophenyl)piperidin-4-ol allows its utilization in the development of fluorescent probes for biological applications. A study describes the synthesis of a reversible fluorescent probe based on the redox reaction of 4-amino-2,2,6,6-tetramethyl-piperidin-1-ol with oxidative ClO(-) and reductive ascorbic acid (AA), demonstrating its potential in cyclic detection of ClO(-)/AA in aqueous solutions and living cells. This highlights its application in monitoring biological redox cycles, which is crucial for understanding cellular processes (Wang, Ni, & Shao, 2016).
Role in Material Science
The compound's unique chemical properties also find applications in material science, particularly in the synthesis of novel materials. For instance, the amination of meso-bromophenyl(polyalkyl)porphyrins with hydroxypiperidines, including derivatives similar to 1-(4-Amino-2-bromophenyl)piperidin-4-ol, has been explored for the creation of porphyrins containing a hydroxypiperidine fragment. These materials are of interest for their potential applications in photodynamic therapy and as components in electronic devices due to their photophysical properties (Artamkina et al., 2008).
Pharmaceutical Development
In the pharmaceutical domain, derivatives of 1-(4-Amino-2-bromophenyl)piperidin-4-ol have been synthesized and evaluated for their anticancer potential. The structural modifications of the piperidine ring and its derivatives have led to the discovery of compounds with promising anticancer activities, underscoring the compound's significance in the development of new therapeutic agents (Rehman et al., 2018).
Orientations Futures
Piperidines, including “1-(4-Amino-2-bromophenyl)piperidin-4-ol”, are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
Propriétés
IUPAC Name |
1-(4-amino-2-bromophenyl)piperidin-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2O/c12-10-7-8(13)1-2-11(10)14-5-3-9(15)4-6-14/h1-2,7,9,15H,3-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBFCACYRYXGLDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)C2=C(C=C(C=C2)N)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Amino-2-bromophenyl)piperidin-4-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(3-Amino-5-bromopyridin-2-yl)amino]ethanol](/img/structure/B581449.png)










